![molecular formula C16H17N3O4 B4698930 N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4698930.png)
N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, also known as DCMU, is a chemical compound that is widely used in scientific research. DCMU is a herbicide that inhibits photosynthesis by blocking the electron transport chain in chloroplasts. In addition to its use as a herbicide, DCMU has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mechanism of Action
N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea binds to the QB site of the D1 protein in photosystem II, preventing the transfer of electrons from QA to QB. This results in a buildup of electrons in the chloroplasts, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of photosynthesis, the induction of oxidative stress, and the disruption of membrane function. N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been shown to affect the expression of genes involved in photosynthesis and stress response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its specificity for photosystem II, which allows researchers to study the electron transport chain in chloroplasts with a high degree of precision. However, N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea is also toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, including the development of new herbicides based on its structure, the study of its effects on other organisms besides plants, and the exploration of its potential applications in biotechnology and medicine. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea and its effects on cellular function.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been used in a variety of scientific research applications, including the study of photosynthesis, plant physiology, and the effects of herbicides on the environment. N-(2,6-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been used as a tool to study the electron transport chain in chloroplasts and the mechanism of action of photosystem II.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-5-4-6-11(2)15(10)18-16(20)17-13-8-7-12(19(21)22)9-14(13)23-3/h4-9H,1-3H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLHXAWNNQEELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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